N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
CAS No. |
892263-26-2 |
|---|---|
Molecular Formula |
C21H22ClN3O3 |
Molecular Weight |
399.88 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
DUDNMHORHGQPKH-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=O |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). DXPS is a key enzyme in the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids. This pathway is absent in humans but crucial for various pathogens, making it an attractive target for drug development.
Mode of Action
This compound acts as an inhibitor of DXPS. It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-deoxy-D-xylulose (DOX) to 1-deoxy-D-xylulose-5-phosphate (DXP), a critical step in the MEP pathway.
Biochemical Pathways
By inhibiting DXPS, the compound disrupts the MEP pathway, leading to a decrease in the production of isoprenoids. Isoprenoids are vital components of various cellular processes, including cell membrane integrity, energy metabolism, and protein modification. Therefore, the inhibition of isoprenoid biosynthesis can have significant downstream effects, including impaired cell growth and viability.
Biochemical Analysis
Biochemical Properties
It’s structurally related to N-(2-chlorobenzyl)-substituted hydroxamate, which has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis. This suggests that N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide may interact with similar enzymes and proteins.
Cellular Effects
Compounds with similar structures have been shown to have significant effects on cellular processes. For instance, N-(2-chlorobenzyl)-substituted hydroxamate demonstrated antiallodynic and anticonvulsant activity in animal models of pain and epilepsy. This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to N-(2-chlorobenzyl)-substituted hydroxamate, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models.
Biological Activity
N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound within the quinazoline family known for its diverse biological activities. Its unique structural features, including the dioxo and carboxamide functional groups, contribute to its potential pharmacological effects. This article aims to explore the biological activity of this compound by reviewing relevant studies and findings.
Chemical Structure and Properties
Molecular Formula: C21H22ClN3O3
Molecular Weight: 399.875 g/mol
IUPAC Name: N-[(2-chlorobenzyl)-2,4-dioxo-3-pentyl]-1H-quinazoline-7-carboxamide
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| LogP (XlogP) | 3.8 |
The presence of the chlorine atom in the benzyl group may enhance the compound's interaction with biological targets, influencing its pharmacological profile .
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Study Findings : A study demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating potent antitumor activity .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. It has shown effectiveness against both gram-positive and gram-negative bacteria.
- Case Study : In a comparative study, this compound displayed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory properties of quinazolines are well-documented. This compound has been shown to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
- Research Findings : A recent study reported a reduction in tumor necrosis factor-alpha (TNF-α) levels by 40% when treated with this compound at a concentration of 10 µM .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Modulation of Receptors : It may bind to receptors associated with inflammatory processes and cancer progression.
- DNA Interaction : The dioxo groups can participate in DNA intercalation or alkylation reactions.
Scientific Research Applications
N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a chemical compound with a molecular formula of C21H22ClN3O3 . It has a molecular weight of 399.875 .
Details
- IUPAC name N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
- Hydrogen Bond Acceptors 3
- Hydrogen Bond Donors 2
- XLogP 3.8
Applications
While the search results do not provide specific applications of N-(4-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, they do offer information on related compounds and their uses, suggesting potential research avenues.
- Antibacterial Activity: 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide has antibacterial activity against Staphylococcus aureus .
- Antimycobacterial Activity: N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide is effective against Mycobacterium tuberculosis H37Rv .
- CDK2 Inhibitors: Pyrazole, pyrimidine, and thiazolidinone derivatives have anticancer activities, targeting the CDK2 enzyme .
- Other Related Compounds: N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound.
- 3-(4-chlorobenzyl)-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives with modifications at the N1 benzyl group, C3 alkyl chain, or C7 substituents have been systematically evaluated to understand structure-activity relationships (SAR). Below is a comparative analysis based on structural analogs and their biological profiles:
Structural Analogs and Substitution Effects
*The main compound’s activity is inferred to be comparable to Compound 11c, which retains the 2-chlorobenzyl group but replaces pentyl with propyl at C3 .
†This analog introduces bulkier aromatic groups (4-methylphenyl at C3 and 3-nitrobenzyl at N1), but biological data are unavailable .
Key Findings
C3 Alkyl Chain Flexibility :
- A propyl chain (Compound 11c) is tolerated at C3 without significant loss of activity compared to the pentyl chain in the main compound, suggesting moderate chain length flexibility .
- Bulkier groups (e.g., 4-methylphenyl in ’s compound) may alter steric interactions, but their impact remains uncharacterized .
N1 Benzyl Substitution :
- The 2-chlorobenzyl group is critical for activity. Replacing it with an unsubstituted benzyl (Compound 11d) drastically reduces inhibition (6% vs. inferred ~30% for the main compound) .
- Fluorine substitutions (Compounds 11g, 11h) yield moderate activity (22–25%) but introduce cytotoxicity in the case of 2-fluorobenzyl (72% cell viability) .
Mechanistic Implications
The 2-chlorobenzyl group’s electron-withdrawing properties and steric profile may optimize interactions with hydrophobic pockets in viral targets. The pentyl chain’s lipophilicity could enhance membrane permeability, though shorter chains (e.g., propyl) remain effective . Fluorine substitutions, while moderately active, may disrupt binding or induce off-target effects, as seen in Compound 11g’s cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
